molecular formula C16H14BrFO3 B14039052 Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate

Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate

Cat. No.: B14039052
M. Wt: 353.18 g/mol
InChI Key: JQPVNTXREVOEPM-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetic acid and contains both bromine and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate typically involves the reaction of 3-bromobenzyl alcohol with 3-fluorophenylacetic acid in the presence of a suitable esterification agent, such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-((3-chlorobenzyl)oxy)-3-fluorophenyl)acetate
  • Methyl 2-(2-((3-iodobenzyl)oxy)-3-fluorophenyl)acetate
  • Methyl 2-(2-((3-methylbenzyl)oxy)-3-fluorophenyl)acetate

Uniqueness

Methyl 2-(2-((3-bromobenzyl)oxy)-3-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrFO3

Molecular Weight

353.18 g/mol

IUPAC Name

methyl 2-[2-[(3-bromophenyl)methoxy]-3-fluorophenyl]acetate

InChI

InChI=1S/C16H14BrFO3/c1-20-15(19)9-12-5-3-7-14(18)16(12)21-10-11-4-2-6-13(17)8-11/h2-8H,9-10H2,1H3

InChI Key

JQPVNTXREVOEPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)OCC2=CC(=CC=C2)Br

Origin of Product

United States

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